2,3-Dimethyl-1,4-naphthoquinone
Overview
Description
2,3-Dimethyl-1,4-naphthoquinone is an organic compound belonging to the class of naphthoquinones. These compounds are characterized by a naphthalene ring fused to a quinone moiety. The molecular formula of this compound is C12H10O2, and it is known for its vibrant redox properties, making it a significant compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
2,3-Dimethyl-1,4-naphthoquinone primarily targets the Fumarate Reductase enzyme, which includes the flavoprotein subunit, iron-sulfur subunit, and cytochrome b subunit . This enzyme is crucial in the electron transport chain of certain bacteria .
Mode of Action
The compound acts as a redox-cycling agent , typically increasing intracellular superoxide and hydrogen peroxide formation . The amount of oxidative stress is proportional to the amount of this compound applied .
Biochemical Pathways
The compound’s interaction with its targets can alter diverse cellular parameters, including signal transduction, mitochondrial function, and gene expression . It can also produce H2O2 through redox cycling but fails to conjugate with glutathione (GSH) .
Result of Action
The compound’s action results in an increase in oxidative stress, which can alter diverse cellular parameters, including signal transduction, mitochondrial function, and gene expression . This can lead to cell toxicity, apoptosis, and necrosis .
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-1,4-naphthoquinone plays a significant role in biochemical reactions, primarily through its ability to participate in redox cycling. This compound can generate reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which can influence various cellular processes . It interacts with enzymes like fumarate reductase, which is involved in the electron transport chain . Additionally, this compound can modulate the activity of proteins involved in oxidative stress responses, such as Nrf2, by altering their redox state .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can induce oxidative stress by increasing the levels of ROS, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor, thereby affecting gap junctional intercellular communication . These effects can result in changes in cell proliferation, apoptosis, and other cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to undergo redox cycling, leading to the generation of ROS . This compound can bind to and inhibit enzymes such as fumarate reductase, disrupting the electron transport chain and leading to increased oxidative stress . Additionally, this compound can modulate gene expression by activating transcription factors like Nrf2, which regulates the expression of antioxidant response genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and alterations in cellular metabolism . Additionally, the compound’s ability to generate ROS can result in cumulative damage to cellular components over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce mild oxidative stress and modulate cellular signaling pathways . At higher doses, it can cause significant toxicity and adverse effects, such as increased apoptosis and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and redox cycling . It interacts with enzymes such as fumarate reductase and other components of the electron transport chain, influencing metabolic flux and the levels of metabolites . The compound’s ability to generate ROS also affects the overall redox balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as mitochondria, where it exerts its effects on cellular metabolism and signaling .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and cytoplasm . Its activity and function can be influenced by its subcellular localization, as the compound can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can disrupt the electron transport chain and induce oxidative stress . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, affecting its overall activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4-naphthoquinone typically involves the oxidation of 2,3-dimethylnaphthalene. One common method includes the use of chromium trioxide (CrO3) in acetic acid as the oxidizing agent. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthoquinone .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic oxidation processes. These methods often employ catalysts such as vanadium pentoxide (V2O5) supported on silica or alumina. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions typically yield hydroquinones.
Substitution: Halogenation and alkylation reactions are common, leading to the formation of halogenated or alkylated derivatives
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst
Major Products:
Oxidation: Formation of higher quinones.
Reduction: Formation of 2,3-dimethyl-1,4-dihydroxy-naphthalene.
Substitution: Formation of 2,3-dimethyl-5-bromo-1,4-naphthoquinone
Scientific Research Applications
2,3-Dimethyl-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a redox agent in various organic synthesis reactions.
Biology: Employed in studies related to oxidative stress and redox biology.
Medicine: Investigated for its potential anticancer properties due to its ability to generate reactive oxygen species (ROS).
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions .
Comparison with Similar Compounds
2,3-Dimethyl-1,4-naphthoquinone can be compared with other naphthoquinones such as:
Menadione (2-methyl-1,4-naphthoquinone): Known as vitamin K3, used in the synthesis of vitamins K1 and K2.
Juglone (5-hydroxy-1,4-naphthoquinone): Found in walnut trees, known for its allelopathic properties.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Found in the roots of Plumbago species, known for its anticancer properties
Uniqueness: this compound is unique due to its specific redox properties and its ability to generate ROS, making it a valuable compound in studies related to oxidative stress and redox biology .
Properties
IUPAC Name |
2,3-dimethylnaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDNUSAWCHVJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176380 | |
Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2197-57-1 | |
Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2197-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 2,3-Dimethylnaphthoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethyl-1,4-dihydronaphthalene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-DIMETHYL-1,4-NAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9IO0B44O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: DMNQ exhibits its effects through various mechanisms, including:
- Redox Cycling: DMNQ can undergo both one- and two-electron reduction, leading to the formation of reactive oxygen species (ROS) [ [], []]. This redox cycling can cause oxidative stress and damage to cellular components. [ [], []]
- Alkylation: Certain DMNQ derivatives with specific leaving groups (e.g., methyl sulfonate) possess alkylating properties. [ []] These derivatives can covalently bind to cellular targets, potentially disrupting their function.
- Interaction with Specific Enzymes: Research suggests that DMNQ interacts with enzymes like sepiapterin reductase, potentially affecting tetrahydrobiopterin biosynthesis and contributing to tissue injury. [ []]
ANone:
ANone: While specific material compatibility data is not detailed in the provided research, it's important to note that quinones are generally sensitive to light, oxygen, and reducing agents.
A:
- Electron Acceptor: DMNQ can act as an electron acceptor in various biological and chemical reactions. For instance, it can be reduced by sulfide-quinone oxidoreductases (SQRs) [ []] and hydrogenases [ [], []] in certain bacteria.
- Model Compound: DMNQ is often used as a model quinone in biochemical studies to investigate electron transport chains and quinone-enzyme interactions. [ [], [], []]
ANone:
- Substituents: The nature and position of substituents on the naphthoquinone ring system greatly influence the compound's reactivity and biological activity. For example, the presence of leaving groups at positions 2 and 3 can impart alkylating properties. [ []] The size and electronic nature of substituents can also affect its redox potential and interaction with enzymes. [ [], []]
- Side Chain vs. Nuclear Amination: Studies have shown that the position of amination (side chain or quinone nucleus) can be influenced by the steric bulk of the amine used in the reaction. [ []]
A:
- Anticancer Activity: Some DMNQ derivatives have shown promising anticancer activity in vitro and in vivo. For example, the methyl sulfonate, methyl carbamate, and 2-chloroethyl carbamate derivatives exhibited significant antitumor activity against Sarcoma 180 tumors in mice. [ []]
- Toxicity: It's crucial to recognize that DMNQ and its derivatives can also exhibit toxicity. [ [], []] Studies in rat hepatocytes have shown that menadione (2-methyl-1,4-naphthoquinone) and related quinones can disrupt thiol homeostasis and energy charge, leading to cytotoxicity. [ []]
A:
- Spectroscopy: UV-Vis spectroscopy is frequently used to monitor the reduction and oxidation of DMNQ. [ [], []]
- EPR Spectroscopy: Electron paramagnetic resonance (EPR) spectroscopy helps characterize paramagnetic species formed during DMNQ redox reactions, providing insights into reaction mechanisms. [ []]
- Chromatography: High-performance liquid chromatography (HPLC) can be employed to separate and quantify DMNQ and its derivatives. [ []]
- Mass Spectrometry: Mass spectrometry techniques, including electrospray ionization (ESI)-MS, are valuable for identifying and characterizing DMNQ and its reaction products. [ []]
A:
- Biochemistry and Bioenergetics: DMNQ research provides valuable insights into bacterial electron transport chains and quinone-enzyme interactions. [ [], [], []]
- Medicinal Chemistry and Drug Development: The anticancer activity of certain DMNQ derivatives highlights its potential in drug discovery. [ []] Understanding its SAR can guide the development of more potent and selective analogs.
- Toxicology: Investigating the mechanisms of DMNQ-induced toxicity is essential for assessing its safety and potential risks. [ [], [], []]
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